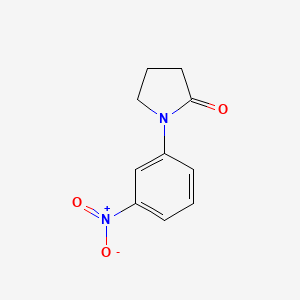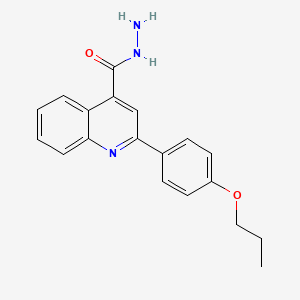
2,4-双(三氟甲基)苯甲醛
概述
描述
2,4-Bis(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C9H4F6O . It is characterized by the presence of two trifluoromethyl groups attached to a benzaldehyde core. This compound is known for its high reactivity and is widely used as a building block in organic synthesis .
科学研究应用
作用机制
Target of Action
It is known to be an organic building block , which suggests that it may interact with various biological targets depending on the specific context of its use.
Pharmacokinetics
Its lipophilicity is moderate, with a consensus Log Po/w of 3.69 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Bis(trifluoromethyl)benzaldehyde. For instance, it should be stored under an inert atmosphere and at low temperatures . It is also sensitive to air . Furthermore, its solubility can be influenced by the solvent used, with it being soluble in water to a moderate extent .
生化分析
Biochemical Properties
2,4-Bis(trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is known to interact with various enzymes and proteins, facilitating the formation of specific chemical bonds. For instance, it can be used to synthesize 2,2-diamino enol, which is a crucial intermediate in organic synthesis . The interactions between 2,4-Bis(trifluoromethyl)benzaldehyde and biomolecules are primarily governed by its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins.
Cellular Effects
The effects of 2,4-Bis(trifluoromethyl)benzaldehyde on cellular processes are diverse and depend on the concentration and exposure duration. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. At lower concentrations, it may act as a modulator of specific signaling pathways, while at higher concentrations, it can induce cytotoxic effects. The impact on gene expression is mediated through its interaction with transcription factors and other regulatory proteins, leading to changes in the expression levels of various genes .
Molecular Mechanism
The molecular mechanism of action of 2,4-Bis(trifluoromethyl)benzaldehyde involves its ability to form covalent bonds with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, it can interact with DNA and RNA, leading to changes in gene expression. The trifluoromethyl groups enhance the electrophilic nature of the benzaldehyde core, making it highly reactive towards nucleophiles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Bis(trifluoromethyl)benzaldehyde can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to 2,4-Bis(trifluoromethyl)benzaldehyde has been shown to affect cellular function, leading to alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,4-Bis(trifluoromethyl)benzaldehyde in animal models vary with different dosages. At lower doses, it may exhibit minimal toxicity and can be used to study its biochemical properties without causing significant adverse effects. At higher doses, it can induce toxic effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage level leads to a marked increase in toxicity .
Metabolic Pathways
2,4-Bis(trifluoromethyl)benzaldehyde is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, affecting metabolic flux and altering metabolite levels .
Transport and Distribution
The transport and distribution of 2,4-Bis(trifluoromethyl)benzaldehyde within cells and tissues are influenced by its physicochemical properties. This compound can diffuse across cell membranes and accumulate in specific cellular compartments. It may interact with transporters and binding proteins, facilitating its movement within the cell .
Subcellular Localization
The subcellular localization of 2,4-Bis(trifluoromethyl)benzaldehyde is determined by its chemical structure and interactions with cellular components. It can localize to various organelles, including the nucleus, mitochondria, and endoplasmic reticulum. Post-translational modifications and targeting signals may direct its localization to specific compartments, influencing its activity and function .
准备方法
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method involves the Friedel-Crafts acylation of benzene derivatives with trifluoromethyl ketones, followed by oxidation to form the aldehyde group.
Reduction of Nitro Compounds: Another method includes the reduction of nitro compounds followed by formylation to introduce the aldehyde group.
Industrial Production Methods: Industrial production often involves multi-step synthesis starting from readily available precursors. The process typically includes halogenation, nitration, and reduction steps under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions:
Oxidation: 2,4-Bis(trifluoromethyl)benzaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium tetrahydroborate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium tetrahydroborate in methanol at 0-25°C.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: 2,4-Bis(trifluoromethyl)benzoic acid.
Reduction: 2,4-B
属性
IUPAC Name |
2,4-bis(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O/c10-8(11,12)6-2-1-5(4-16)7(3-6)9(13,14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRCWXOCZIUZBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371124 | |
| Record name | 2,4-Bis(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59664-42-5 | |
| Record name | 2,4-Bis(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Bis(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![S-[2-(4-Pyridyl)ethyl]-L-cysteine](/img/structure/B1300984.png)
![methyl 4-(dimethylaminomethylidene)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B1300986.png)
![3-(Dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B1300992.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)




![2-Methoxy-5-[(methylamino)methyl]phenol](/img/structure/B1301010.png)


![2-Hydrazinyl-6-methoxybenzo[d]thiazole](/img/structure/B1301017.png)
![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B1301018.png)
